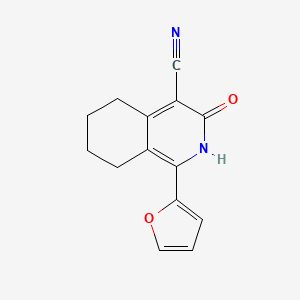![molecular formula C15H19ClN2O4S B5593646 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B5593646.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a chemical entity possessing a complex structure that includes a cyclopropyl group, a pyrrolidinylsulfonyl group, and a chlorophenoxy group. Such compounds are often studied for their potential in various chemical and pharmacological applications, although specific data on this exact compound might be limited.
Synthesis Analysis
The synthesis of related structures typically involves multistep chemical processes. For example, the intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) leads to the formation of pyrrolidin-2-ones, which are structurally related to our compound of interest (Galeazzi, Mobbili, & Orena, 1996). While this does not directly describe the synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide, it provides insight into related cyclisation reactions that could be adapted for its synthesis.
Molecular Structure Analysis
Structural analysis typically involves understanding the configuration and conformation of molecules. Cyclopropanes fused to pyrrolidines, similar to the cyclopropyl and pyrrolidinyl components of our compound, represent important structural features in various drugs and chemical agents. These structures are often analyzed using conformational analysis to understand their three-dimensional shape and reactivity (Pedroni & Cramer, 2015).
Chemical Reactions and Properties
Compounds similar to 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopropylacetamide participate in various chemical reactions, including cycloadditions, cyclisations, and rearrangements. For example, cyclopropanes can be used in the synthesis of spirocyclopropane anellated heterocycles, indicating the reactivity of cyclopropyl groups in complex chemical transformations (Meijere et al., 1989).
Propiedades
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c16-13-9-12(23(20,21)18-7-1-2-8-18)5-6-14(13)22-10-15(19)17-11-3-4-11/h5-6,9,11H,1-4,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQIPFIDRQROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)
![3-ethyl-6-[(1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B5593571.png)
![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)
![N-(2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5593587.png)
![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)

![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)

![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)
![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)